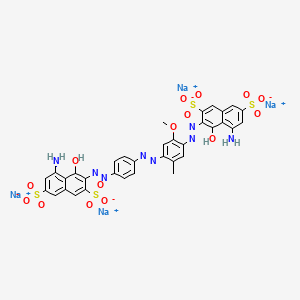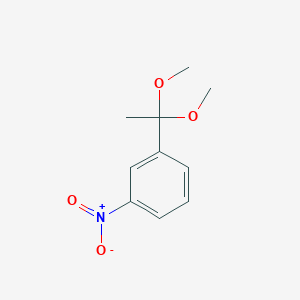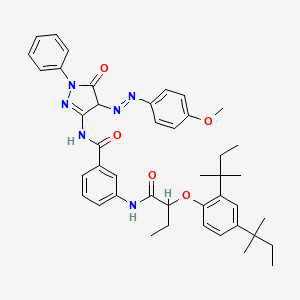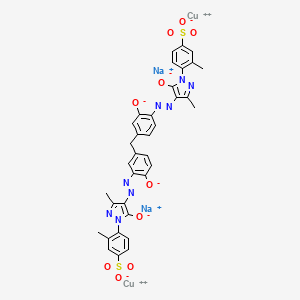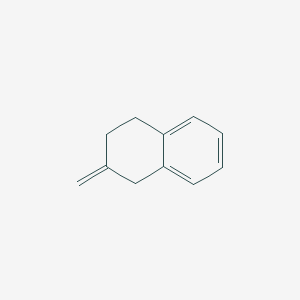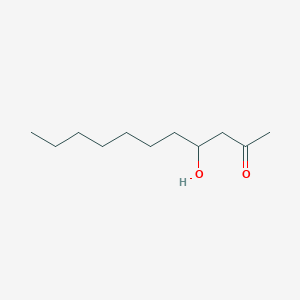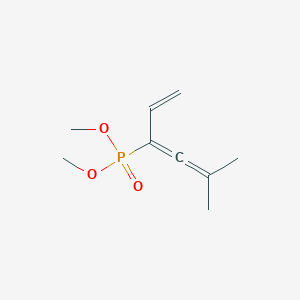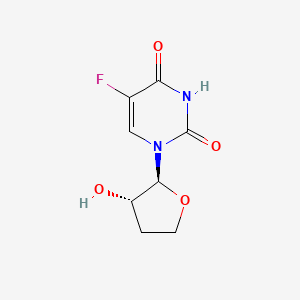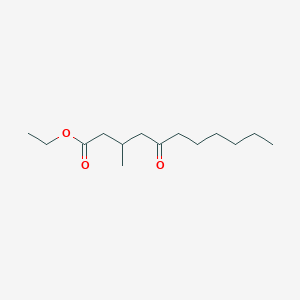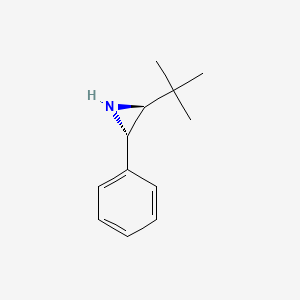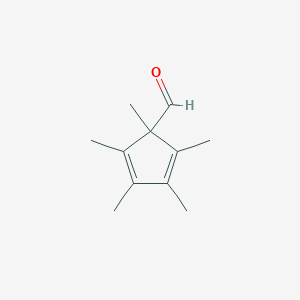
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbaldehyde is an organic compound with a unique structure characterized by a cyclopentadiene ring substituted with five methyl groups and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of tiglaldehyde with 2-butenyllithium, followed by a Nazarov cyclization reaction to form 2,3,4,5-tetramethylcyclopent-2-enone. This intermediate is then further reacted to yield the desired compound .
Another method involves the addition of 2-butenyllithium to ethyl acetate, followed by acid-catalyzed dehydrocyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups on the cyclopentadiene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carboxylic acid.
Reduction: 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbaldehyde has several applications in scientific research:
Medicine: Its derivatives are explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbaldehyde involves its reactivity as an aldehyde and its ability to form various complexes with metals. The molecular targets and pathways involved include:
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: Similar structure but lacks the aldehyde functional group.
1,2,3,4,5-Pentamethylcyclopenta-1,3-diene: Another isomer with different reactivity.
1,2,3,4,5-Pentamethylcyclopentadienyl: A ligand used in organometallic chemistry.
Uniqueness
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbaldehyde is unique due to the presence of both the cyclopentadiene ring and the aldehyde functional group. This combination allows it to participate in a wide range of chemical reactions and form various complexes, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
73057-50-8 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1,2,3,4,5-pentamethylcyclopenta-2,4-diene-1-carbaldehyde |
InChI |
InChI=1S/C11H16O/c1-7-8(2)10(4)11(5,6-12)9(7)3/h6H,1-5H3 |
InChI Key |
CXRYQGVKQQCWOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C1C)C)(C)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



